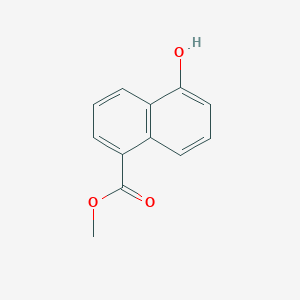

Methyl 5-hydroxy-1-naphthoate

Descripción

Contextualization of Naphthoate Scaffolds in Chemical Biology

The concept of a molecular scaffold is central to medicinal chemistry, representing the core structure of bioactive compounds. nih.gov Naphthalene-based scaffolds are significant in both academic and industrial research due to their presence in numerous compounds with important biological activities. ijpsjournal.com

Naphthoate scaffolds, which are derivatives of naphthalene (B1677914), are versatile platforms used extensively in the synthesis of pharmaceuticals and functional materials. ijpsjournal.comchemimpex.com They are key components in the development of agents with anticancer, antiviral, and anti-inflammatory properties. smolecule.com The structural framework of naphthalene is found in established drugs, underscoring its importance in drug design and development. ijpsjournal.com

In material science, these scaffolds are incorporated into organic semiconductors and photovoltaic materials. chemshuttle.com The rigid, aromatic nature of the naphthalene core provides desirable electronic and photophysical properties. The ability to modify the scaffold with various functional groups allows for the fine-tuning of these properties, making naphthoate derivatives valuable in creating novel materials. chemimpex.comchemshuttle.com

Significance of Hydroxylated Naphthoate Esters in Academic Inquiry

The addition of a hydroxyl group to the naphthoate ester scaffold introduces new chemical reactivity and potential for biological interactions. Hydroxylated naphthoate esters are important intermediates in organic synthesis and have been studied for their unique chemical behaviors. chemimpex.comsmolecule.com For instance, compounds like methyl 1-hydroxy-2-naphthoate (B8527853) have been noted for their anti-inflammatory activity. mdpi.com

These compounds serve as valuable precursors for the synthesis of complex natural products and other biologically active molecules. smolecule.commdpi.com The position of the hydroxyl group can significantly influence the molecule's properties, including its ability to form intramolecular hydrogen bonds, which can affect its reactivity and photochemical behavior. mdpi.com Research on various isomers, such as methyl 3-hydroxy-2-naphthoate, has explored these photophysical properties. mdpi.com

Furthermore, the parent acids of these esters, like 6-Hydroxy-1-naphthoic acid, have been investigated for their cytotoxic effects on cancer cells, suggesting that the hydroxylated naphthalene core is a promising pharmacophore. The parent acid of the title compound, 5-Hydroxy-1-naphthoic acid, is noted for its potential anti-inflammatory and antioxidant activities, highlighting the therapeutic relevance of this class of molecules. The enzymatic and microbial transformations of these compounds are also areas of active research, with studies showing how microorganisms can hydroxylate naphthalene derivatives.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 5-hydroxynaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPWWZATUWESQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597990 | |

| Record name | Methyl 5-hydroxynaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91307-40-3 | |

| Record name | Methyl 5-hydroxynaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for Methyl 5 Hydroxy 1 Naphthoate and Its Analogs

Established Synthetic Pathways to Methylated Hydroxynaphthoates

Traditional methods for synthesizing methylated hydroxynaphthoates like Methyl 5-hydroxy-1-naphthoate rely on foundational organic reactions such as esterification and the regiocontrolled introduction of functional groups onto the naphthalene (B1677914) core.

The most direct route to this compound is the esterification of its corresponding carboxylic acid, 5-hydroxy-1-naphthoic acid. This can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Another effective method involves the use of N,N'-dicyclohexylcarbodiimide (DCC) or other coupling agents to activate the carboxylic acid, followed by reaction with methanol. For related compounds, such as 3-hydroxy-2-naphthoic acid, esterification with various alkenyl alcohols has been successfully performed using N,N'-carbonyldiimidazole (CDI) as an activating agent in the presence of the base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net A one-pot synthesis of esters from tert-butyl esters has also been developed, utilizing α,α-dichlorodiphenylmethane and a Tin(II) chloride catalyst to generate an acid chloride intermediate that subsequently reacts with an alcohol. researchgate.net

| Esterification Method | Reagents | Typical Application |

| Fischer Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Direct conversion of carboxylic acid to methyl ester. |

| Carbodiimide Coupling | DCC/EDCI, Methanol | Mild conditions for acid activation. |

| CDI/DBU Method | CDI, DBU, Alcohol | Used for esterifying 3-hydroxy-2-naphthoic acid with alkenyl alcohols. researchgate.net |

| Tin(II) Chloride Catalysis | α,α-dichlorodiphenylmethane, SnCl₂ | One-pot synthesis from tert-butyl esters. researchgate.net |

Achieving the specific substitution pattern of this compound requires precise control over the position of functional group introduction, known as regioselectivity.

Hydroxylation: The introduction of a hydroxyl group at a specific position on the naphthalene ring is a critical step. For naphthalene itself, direct hydroxylation with hydrogen peroxide can be acid-dependent, yielding either 1-naphthol (B170400) or 2-naphthol (B1666908) with high selectivity. acs.orggoogle.com For more complex derivatives, enzymatic and microbial transformations offer high regioselectivity. For instance, the fungus Cunninghamella elegans can hydroxylate 1-naphthoic acid derivatives at the 5-position through cytochrome P450-mediated oxidation. Chemical methods often involve multi-step sequences, such as Friedel-Crafts acylation of naphthalene to form 1-acetylnaphthalene, followed by controlled hydroxylation.

Methylation: The term methylation can refer to either the formation of a methyl ester (esterification, as discussed above) or the methylation of the hydroxyl group to form a methoxy (B1213986) group. Regioselective C–H methylation of 1-naphthaldehydes has been achieved using transient ligand strategies, allowing the introduction of a methyl group at the peri (C8) or ortho (C2) positions. chemistryviews.orgrsc.org While not directly applicable to the synthesis of the title compound's ester group, this demonstrates advanced control over functionalizing the naphthalene core. rsc.org More relevant is the enzymatic O-methylation of dihydroxynaphthalene compounds. A methyltransferase from Nocardia sp. CS682 has been shown to regioselectively methylate 1,8-dihydroxynaphthalene, using S-adenosyl methionine (SAM) as a methyl donor, to produce 8-methoxynaphthalene-1-ol. nih.gov

Esterification Methodologies

Novel Synthetic Methodologies and Derivatization Strategies

Recent advancements have focused on developing more efficient, catalytic, and stereoselective methods, as well as using naphthoate scaffolds to build complex molecular structures.

Naphthoic acid and its esters serve as building blocks for creating larger, functional molecular systems. These range from polymers to mechanically interlocked molecular architectures (MIMAs) like rotaxanes and catenanes. wikipedia.org

Polymers: Hydroxynaphthoic acids are used as monomers in the production of high-performance aromatic polyesters. wipo.int Naphthoic acid derivatives have also been incorporated into polymers designed for specific functions, such as antimicrobial agents that target multi-drug resistant bacteria. nih.gov In one study, polymers with varying numbers of cationic charges attached to a naphthoic acid moiety were synthesized to control the facial amphiphilicity and optimize antibacterial activity. nih.gov

Mechanically Interlocked Molecules: The synthesis of MIMAs often relies on template-directed strategies. wikipedia.orgrsc.org While specific examples using this compound are not prominent, the general principles of active template synthesis, where a metal ion or functional group both templates the assembly and catalyzes the bond formation, could be applied to naphthoate-containing structures. rsc.org

Ionic Liquids: Naphthoate anions have been used to create task-specific ionic liquids. For example, 3-hydroxy-2-naphthoate has been paired with phosphonium (B103445) and ammonium (B1175870) cations to synthesize ionic liquids capable of efficiently extracting heavy metals. frontiersin.org

The development of catalytic and stereoselective reactions is a major focus of modern organic synthesis. thieme.de

Catalytic C-H Functionalization: Directed C-H activation has emerged as a powerful tool for the regioselective functionalization of naphthalenes, minimizing the need for pre-functionalized starting materials. nih.gov Various directing groups attached to the 1-position of naphthalene can guide metal catalysts to functionalize specific C-H bonds. researchgate.net

Enzymatic and Bio-catalysis: Enzymes offer unparalleled selectivity. Unspecific peroxygenases (UPOs) have been engineered to achieve regioselective aromatic and benzylic oxidations on naphthalene derivatives. nih.gov By modifying the enzyme's active site, researchers can control whether oxidation occurs on the aromatic ring or a methyl substituent. nih.gov

Stereoselective Glycosylation: Naphthoate groups have been employed as novel leaving groups in stereoselective glycosylation reactions. researchgate.net For instance, an 8-phenylethynyl-1-naphthoate group can act as a stable, catalytically-activated donor for forming glycosidic bonds. researchgate.net Furthermore, phenanthroline has been used as an organocatalyst for the stereoselective synthesis of 2-deoxy glycosides and α-glycosylated carboxylic acids. acs.orgrsc.org

Synthesis of Advanced Naphthoate-Based Molecular Architectures

Precursors and Intermediate Compounds in Synthetic Routes

One of the most common precursors is 5-hydroxy-1-naphthoic acid . chemsrc.comchemshuttle.com Its synthesis can be accomplished via several routes:

Kolbe-Schmitt Reaction: This classic method involves the carboxylation of potassium 1-naphtholate (formed from 1-naphthol and potassium hydroxide) with carbon dioxide under pressure.

From 5-Amino-1-naphthol (B160307): The amino group of 5-amino-1-naphthol can be converted to a nitrile via the Sandmeyer reaction, followed by hydrolysis to the carboxylic acid.

Demethylation of Methoxy Precursors: A widely used laboratory method is the cleavage of a methyl ether. Methyl 5-methoxy-1-naphthoate can be demethylated using reagents like boron tribromide (BBr₃) in dichloromethane (B109758) to yield this compound directly, or 5-methoxy-1-naphthoic acid can be demethylated before esterification.

The table below summarizes key precursors and their roles.

| Precursor | CAS Number | Role in Synthesis |

| 5-Hydroxy-1-naphthoic acid | 2437-16-3 | Direct precursor for esterification to the final product. chemsrc.com |

| 1-Naphthol | 90-15-3 | Starting material for producing 5-hydroxy-1-naphthoic acid via carboxylation. chemsrc.com |

| 5-Amino-1-naphthol | 83-55-6 | Can be converted to 5-hydroxy-1-naphthoic acid. chemsrc.com |

| Methyl 5-methoxy-1-naphthoate | 51934-37-3 | Precursor for demethylation to form the final product. chemsrc.com |

| Naphthalene | 91-20-3 | The fundamental backbone, can be functionalized through multi-step sequences like Friedel-Crafts acylation and hydroxylation. |

Biological and Biomedical Research Investigations of Naphthoate Derivatives

Mechanistic Studies of Bioactivity in Related Naphthoate Compounds

The biological effects of naphthoate derivatives are often attributed to their ability to interact with crucial cellular macromolecules like DNA and proteins. Understanding these mechanisms is pivotal for the development of new therapeutic agents.

Antitumor Activities and DNA Intercalation Mechanisms

The naphthoate moieties of several natural products are instrumental to their antitumor properties, primarily through their interaction with DNA. Azinomycin B and neocarzinostatin (B611948) are two such compounds whose mechanisms have been studied in detail.

Azinomycin B: This potent antitumor antibiotic possesses a complex structure that includes a 3-methoxy-5-methyl-naphthoic acid (NPA) moiety. rsc.org This naphthoate group is crucial for the molecule's noncovalent association with DNA. rsc.orgmdpi.com It is believed to function as an intercalator, inserting itself between the base pairs of the DNA double helix. nih.gov This intercalation is thought to position the reactive epoxide and aziridine (B145994) portions of azinomycin B within the DNA grooves, facilitating the alkylation of guanine (B1146940) bases and leading to interstrand cross-links that disrupt DNA replication. mdpi.comnih.gov While some studies of azinomycin derivatives did not find evidence of intercalation, others involving similar naphthoate analogues have supported this binding mode. nih.gov The 3-methoxy-5-methyl naphthalene (B1677914) chromophore has been described as a particularly effective uncharged intercalator that helps to accurately position other parts of the molecule in the major groove of DNA. nih.gov

Neocarzinostatin (NCS): NCS is an antitumor antibiotic composed of an apoprotein and a highly reactive chromophore. nih.gov The chromophore contains a naphthoic acid component that plays a dual role in its biological activity. nih.gov Firstly, it aids in the binding of the chromophore to its carrier apoprotein, which protects and delivers the drug to its target. nih.gov Secondly, and more critically for its antitumor effect, the planar naphthoate moiety intercalates into the DNA. nih.govresearchgate.net This intercalation positions the "warhead"—a nine-membered enediyne core—in the minor groove of the DNA. nih.govoup.com Upon activation, typically by a thiol, the enediyne undergoes a cycloaromatization reaction to form a diradical species that abstracts hydrogen atoms from the deoxyribose backbone, leading to both single- and double-stranded DNA breaks. nih.govatdbio.com

Enzyme Inhibition Studies (e.g., Myeloid cell leukemia-1 (Mcl-1) targeting by N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoate derivatives)

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the B-cell lymphoma-2 (Bcl-2) family. Its overexpression is a hallmark of many cancers, making it an attractive target for therapeutic intervention. nih.govekb.eg Structure-based drug design has led to the development of potent inhibitors of Mcl-1 based on a 1-hydroxy-2-naphthoate (B8527853) scaffold. nih.gov

Researchers have synthesized a series of N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoate derivatives designed to disrupt the interaction between Mcl-1 and pro-apoptotic proteins. nih.govmdpi.com The design strategy focused on creating molecules where the 1-hydroxy-2-naphthoic acid core could form key interactions within the Mcl-1 binding groove. nih.gov Specifically, the carboxylic acid was predicted to form a salt bridge with an arginine residue (R263), a critical interaction for binding. nih.gov The substituents on the naphthoate scaffold were designed to occupy hydrophobic pockets (p2 and p3) within the protein's surface, enhancing binding affinity and selectivity. nih.gov

This approach proved successful, leading to the discovery of inhibitors with low nanomolar potency (Ki = 31 nM for the most potent compound). nih.govekb.eg These compounds demonstrated up to 20-fold selectivity for Mcl-1 over the related anti-apoptotic protein Bcl-xL, a desirable feature for minimizing off-target effects. nih.gov The selectivity is attributed to interactions with the deeper p2 pocket in Mcl-1. nih.gov The convenient two-step synthesis of these compounds from commercially available 1-hydroxy-2-naphthoic acid makes this scaffold a promising platform for further optimization in the development of Mcl-1 specific inhibitors for cancer treatment. nih.gov

Antimicrobial Research Perspectives

Naphthoate and related naphthoquinone derivatives are emerging as a promising class of antimicrobial agents, with activity reported against a range of pathogens, including multi-drug resistant bacteria. nih.govnih.govmdpi.com

Facial amphiphilic polymers derived from bicyclic naphthoic acid have shown potent antibacterial activity against various multi-drug resistant gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov These polymers are designed to mimic antimicrobial peptides and appear to act by disrupting the bacterial cell membrane. nih.gov They have also demonstrated the ability to eradicate established biofilms and show low toxicity to human red blood cells, indicating high antimicrobial selectivity. nih.gov

Studies on 1,4-naphthoquinone (B94277) derivatives have also revealed significant antimicrobial properties. nih.govresearchgate.net A series of synthesized 1,4-naphthoquinone derivatives showed notable activity against the Gram-positive bacterium Staphylococcus aureus, with some compounds exhibiting moderate activity against Gram-negative bacteria. nih.gov The mechanism of action for some of these compounds is thought to involve the generation of reactive oxygen species (ROS), leading to cellular damage. nih.gov

The antimicrobial potential of naphthoate derivatives is often linked to their chemical structure. For instance, the presence of hydroxyl groups can enhance the activity of naphthoquinone derivatives. mdpi.com The core naphthoquinone ring system is considered crucial for antibacterial activity. mdpi.com Research continues to explore different substitutions on the naphthalene scaffold to optimize antimicrobial efficacy and broaden the spectrum of activity. researchgate.netijpsjournal.com

Structure-Activity Relationship (SAR) Studies of Naphthoate Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of naphthoate derivatives by identifying the chemical features responsible for their biological activity.

In the context of Mcl-1 inhibitors based on the N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoate scaffold, SAR studies have provided clear insights. The 1-hydroxy-2-naphthoic acid core serves as a critical anchor, with the carboxylate and hydroxyl groups forming essential hydrogen bonds within the Mcl-1 binding site. nih.govmdpi.com The SAR exploration focused on the N-substituents of the sulfamoyl group, revealing that hydrophobic interactions with the p2 pocket of Mcl-1 are a dominant factor for high binding affinity. nih.gov These studies form a foundation for designing next-generation inhibitors with improved potency and specificity. mdpi.com

For antimicrobial applications, SAR studies of 1,4-naphthoquinone derivatives have shown that substitutions at various positions influence their activity. mdpi.com For example, the presence of hydroxyl groups at specific positions (C-5 and/or C-8) can enhance antibacterial action. mdpi.com Conversely, very long alkyl side chains can decrease activity due to increased lipophilicity. mdpi.com

In the development of antagonists for the P2Y14 receptor, a G protein-coupled receptor involved in inflammation, a 2-naphthoic acid template has been extensively studied. nih.gov SAR studies of these derivatives indicated that the piperidine (B6355638) ring on the scaffold was a suitable position for modification, such as the attachment of a fluorophore, without losing high affinity for the receptor. nih.gov This work led to the development of highly potent fluorescent probes for studying the P2Y14 receptor. nih.gov

The versatility of the naphthoate scaffold allows for diverse chemical modifications, making it a valuable starting point for developing new therapeutic agents. frontiersin.org Continued SAR studies will be instrumental in refining the design of these compounds for various biological targets. ijpsjournal.comnih.gov

Enzymatic and Biosynthetic Pathways Involving Naphthoate Derivatives

Polyketide Synthase (PKS) Pathways in Naphthoate Biosynthesis (e.g., Neocarzinostatin (B611948) naphthoate synthase)

The formation of the naphthoic acid moiety found in the antitumor antibiotic neocarzinostatin (NCS) is initiated by a specialized enzyme known as Neocarzinostatin naphthoate synthase (NNS), encoded by the ncsB gene. nih.govuniprot.orgwikipedia.org NNS is an iterative type I polyketide synthase (PKS). nih.govresearchgate.net This class of enzymes is responsible for constructing complex carbon skeletons from simple acyl-CoA precursors.

The biosynthesis of the naphthoic acid component of neocarzinostatin begins with the condensation of one molecule of acetyl-CoA with five molecules of malonyl-CoA. nih.gov This process, catalyzed by NNS, results in the formation of 2-hydroxy-5-methyl-1-naphthoic acid, a key intermediate in the pathway. nih.govnih.gov The iterative nature of NNS allows it to catalyze multiple rounds of condensation and subsequent chemical modifications, ultimately leading to the bicyclic aromatic structure of the naphthoate. nih.govuniprot.org Interestingly, when the ncsB gene is expressed in host organisms like Streptomyces lividans TK24 or S. coelicolor YU105, in addition to the expected product, a novel compound, 2-hydroxy-5-hydroxymethyl-1-naphthoic acid, is also isolated. nih.gov

The neocarzinostatin biosynthetic gene cluster contains several genes, including ncsB, ncsB1, ncsB2, and ncsB3, which are proposed to be involved in the synthesis of the naphthoic acid moiety. oup.com The elucidation of this PKS pathway is significant as it provides a basis for understanding the biosynthesis of other enediyne antibiotics and opens up possibilities for generating novel analogues through biosynthetic engineering. researchgate.netoup.com

Table 1: Key Enzymes and Products in Neocarzinostatin Naphthoate Biosynthesis

| Enzyme (Gene) | Enzyme Type | Substrate(s) | Product(s) | Organism |

|---|---|---|---|---|

| Neocarzinostatin naphthoate synthase (NNS) (ncsB) | Iterative Type I Polyketide Synthase | Acetyl-CoA, Malonyl-CoA | 2-hydroxy-5-methyl-1-naphthoic acid | Streptomyces carzinostaticus |

Hydroxylase Enzymes and Regiospecificity (e.g., AziB1, NcsB3 P450 hydroxylases)

Following the initial synthesis of the naphthoate core by PKS, further modifications are carried out by hydroxylase enzymes, which introduce hydroxyl groups at specific positions on the aromatic ring. This regiospecificity is crucial for the subsequent steps in the biosynthetic pathway and ultimately for the biological activity of the final molecule.

In the biosynthesis of azinomycin B, another antitumor antibiotic, the enzyme AziB1 plays a key role. uniprot.org AziB1 is a cytochrome P450 hydroxylase that catalyzes the regiospecific hydroxylation of 5-methyl-1-naphthoate at the C3 position to produce 3-hydroxy-5-methyl-1-naphthoate. uniprot.orgresearchgate.net This enzyme exhibits optimal activity at a pH of 9.0 and has a catalytic rate (kcat) of 0.8 min⁻¹. uniprot.org

Similarly, in the neocarzinostatin pathway, the enzyme NcsB3, a cytochrome P450 hydroxylase, is responsible for the hydroxylation of 2-hydroxy-5-methyl-1-naphthoate. oup.comuniprot.org NcsB3 specifically introduces a hydroxyl group at the C7 position, yielding 2,7-dihydroxy-5-methyl-1-naphthoic acid. microbialtec.comexpasy.org The function of NcsB3 was confirmed through heterologous expression studies in Streptomyces lividans TK24, where co-expression of ncsB, ncsB3, and ncsB1 resulted in the production of 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid, the fully modified naphthoate moiety of neocarzinostatin. oup.com

The mechanism of these P450 hydroxylases generally involves the activation of molecular oxygen, with one oxygen atom being incorporated into the substrate and the other being reduced to water. nih.gov This precise positioning of hydroxyl groups by enzymes like AziB1 and NcsB3 is a testament to the high degree of control exerted by biosynthetic machinery.

Table 2: Characterized Hydroxylases in Naphthoate Biosynthesis

| Enzyme (Gene) | Enzyme Type | Substrate | Product | Function | Organism |

|---|---|---|---|---|---|

| AziB1 (aziB1) | Cytochrome P450 Hydroxylase | 5-methyl-1-naphthoate | 3-hydroxy-5-methyl-1-naphthoate | C3-regiospecific hydroxylation | Streptomyces sahachiroi |

| NcsB3 (ncsB3) | Cytochrome P450 Hydroxylase | 2-hydroxy-5-methyl-1-naphthoate | 2,7-dihydroxy-5-methyl-1-naphthoic acid | C7-regiospecific hydroxylation | Streptomyces carzinostaticus |

O-Methyltransferase Enzymes and Mechanistic Elucidation (e.g., AziB2, NcsB1)

The final tailoring steps in the biosynthesis of many naphthoate derivatives involve O-methylation, a reaction catalyzed by O-methyltransferase enzymes. These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to specifically methylate the hydroxyl groups introduced by the hydroxylases.

In the azinomycin B pathway, the enzyme AziB2 is an S-adenosylmethionine-dependent O-methyltransferase. researchgate.net Following the hydroxylation of 5-methyl-1-naphthoate by AziB1, AziB2 catalyzes the O-methylation of the newly introduced hydroxyl group at the C3 position of 3-hydroxy-5-methyl-1-naphthoate to form 3-methoxy-5-methyl-naphthoic acid. researchgate.net

Similarly, in the neocarzinostatin pathway, NcsB1 is an S-adenosyl-L-methionine-dependent O-methyltransferase that acts on the dihydroxylated intermediate. nih.govproteopedia.orgnih.gov NcsB1 specifically methylates the 7-hydroxy group of 2,7-dihydroxy-5-methyl-1-naphthoic acid to produce 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid. nih.govproteopedia.orgnih.gov Structural and mechanistic studies of NcsB1 have revealed that the carboxylate and the ortho-hydroxy group of the naphthoic acid substrate are crucial for recognition and binding. nih.govproteopedia.org Interestingly, NcsB1 exhibits a degree of substrate promiscuity, as it can also methylate other dihydroxynaphthoic acids that possess a free hydroxyl group. nih.govnih.gov

Table 3: O-Methyltransferases in Naphthoate Biosynthesis

| Enzyme (Gene) | Enzyme Type | Substrate | Product | Function | Organism |

|---|---|---|---|---|---|

| AziB2 (aziB2) | O-Methyltransferase | 3-hydroxy-5-methyl-1-naphthoate | 3-methoxy-5-methyl-naphthoic acid | 3-O-methylation | Streptomyces sahachiroi |

| NcsB1 (ncsB1) | O-Methyltransferase | 2,7-dihydroxy-5-methyl-1-naphthoic acid | 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid | 7-O-methylation | Streptomyces carzinostaticus |

Microbial Biotransformation of Naphthoates (e.g., Cunninghamella elegans metabolism)

Microorganisms, particularly fungi, are known for their ability to metabolize a wide range of organic compounds, including naphthalene (B1677914) and its derivatives. The fungus Cunninghamella elegans has been extensively studied as a model organism for mammalian drug metabolism due to its possession of cytochrome P450 monooxygenases and other phase I and phase II metabolic enzymes. wikipedia.org

Studies have shown that Cunninghamella elegans can metabolize naphthalene to several products, including 1-naphthol (B170400), 4-hydroxy-1-tetralone, 1,4-naphthoquinone (B94277), 1,2-naphthoquinone, 2-naphthol (B1666908), and trans-1,2-dihydroxy-1,2-dihydronaphthalene. nih.govnih.gov The metabolic pathway is thought to be similar to that observed in mammals. nih.govnih.gov

Of particular relevance to the synthesis of "Methyl 5-hydroxy-1-naphthoate," Cunninghamella elegans has been shown to metabolize 1- and 2-methylnaphthalene. nih.gov The primary metabolic reaction is the hydroxylation of the methyl group to form 1- and 2-hydroxymethylnaphthalene, respectively. nih.gov However, further oxidation leads to the formation of 1- and 2-naphthoic acids, as well as hydroxylated naphthoic acids, including 5-hydroxy-1-naphthoic acid and 5-hydroxy-2-naphthoic acid. nih.gov The hydroxylation of the methyl group is catalyzed by a monooxygenase, as demonstrated by experiments using an ¹⁸O₂ atmosphere. nih.gov

The biotransformation of 1-methylnaphthalene (B46632) by Cunninghamella elegans provides a direct microbial route to 5-hydroxy-1-naphthoic acid. nih.gov This process involves cytochrome P450-mediated hydroxylation at the C5 position of the naphthalene ring and sequential oxidation of the methyl group to a carboxylic acid. The metabolites produced by C. elegans can also be found as glucuronide and sulfate (B86663) conjugates in the aqueous phase. nih.gov This microbial transformation highlights the potential of using whole-cell systems for the regioselective synthesis of valuable naphthoate derivatives.

Table 4: Metabolites from the Biotransformation of Naphthalene and Methylnaphthalenes by Cunninghamella elegans

| Substrate | Major Metabolites | Minor Metabolites |

|---|---|---|

| Naphthalene | 1-Naphthol (67.9%), 4-Hydroxy-1-tetralone (16.7%) | 1,4-Naphthoquinone (2.8%), 1,2-Naphthoquinone (0.2%), 2-Naphthol (6.3%), trans-1,2-Dihydroxy-1,2-dihydronaphthalene (5.3%) |

| 1-Methylnaphthalene | 1-Hydroxymethylnaphthalene, 1-Naphthoic acid | 5-Hydroxy-1-naphthoic acid, Phenolic derivatives |

| 2-Methylnaphthalene | 2-Hydroxymethylnaphthalene, 2-Naphthoic acid | 5-Hydroxy-2-naphthoic acid, 6-Hydroxy-2-naphthoic acid, Phenolic derivatives |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for elucidating the electronic properties and predicting the reactivity of molecules. These methods, which solve approximations of the Schrödinger equation, provide insights into molecular orbitals, charge distribution, and energetic properties. github.io For aromatic systems like naphthoates, Density Functional Theory (DFT) is a commonly employed method, offering a balance between computational cost and accuracy. github.ioresearchgate.net

Key parameters derived from these calculations include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions. inlibrary.uz

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across a molecule, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions. This is crucial for understanding sites of intermolecular interactions.

Non-Linear Optical (NLO) Properties: Calculations can predict properties like polarizability (α) and the first-order hyperpolarizability (β), which indicate a material's potential for use in NLO applications.

Studies on the related compound 1-hydroxy-2-naphthoic acid (1H2NA) using DFT methods have provided detailed insights into its structural and electronic properties. researchgate.net For instance, the calculated dipole moment (μ), polarizability, and hyperpolarizability suggest its potential as an NLO material. researchgate.net

Table 1: Calculated NLO Properties for 1-hydroxy-2-naphthoic acid (1H2NA)

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 2.2744 | D |

| Mean Polarizability (<α>) | 17.3225 x 10⁻²⁴ | esu |

| First-Order Hyperpolarizability (β) | 4.222 x 10⁻³⁰ | esu |

Data sourced from a DFT study on 1H2NA. researchgate.net

These theoretical approaches, when applied to methyl 5-hydroxy-1-naphthoate, would similarly map its reactivity and electronic character.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein. mdpi.com These methods are instrumental in structure-based drug design.

Research on N-substituted 1-hydroxy-2-naphthoate (B8527853) and 1-hydroxy-4-sulfamoyl-2-naphthoate analogs has demonstrated their potential as inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein and a significant cancer target. mdpi.comnih.gov

Molecular Docking was used to predict the binding pose of these naphthoate derivatives within the Mcl-1 binding pocket. A key interaction identified was a salt bridge with the residue Arginine 263 (R263), which anchored the ligands. nih.gov

Molecular Dynamics (MD) Simulations were subsequently performed on the docked complexes to assess their stability over time. By calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms, researchers confirmed that the complexes remained stable in the binding pocket. mdpi.com MD simulations also revealed crucial hydrophobic interactions with residues such as Phenylalanine 228 (F228) and Methionine 250 (M250) that contribute to binding affinity. mdpi.com

Table 2: Key Interactions of Naphthoate Analogs with Mcl-1 Protein

| Interaction Type | Interacting Ligand Moiety | Key Protein Residue |

|---|---|---|

| Salt Bridge / Charged Interaction | Naphthoate core | R263 |

| Hydrophobic Interaction | Phenyl groups | F228, M250, L267, F270 |

Data derived from docking and MD simulation studies of 1-hydroxy-naphthoate derivatives. mdpi.comnih.gov

These studies provide a clear blueprint for how this compound could be modeled to investigate its potential interactions with various protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Naphthoate Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This allows for the prediction of the activity of new, unsynthesized molecules.

A 3D-QSAR model was successfully developed for a series of N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoate compounds targeting the Mcl-1 protein. mdpi.com The model yielded statistically significant results, with a high squared correlation coefficient (R² = 0.9209) and a cross-validated correlation coefficient (Q² = 0.8459), indicating strong predictive power. mdpi.com The contour maps generated from this model highlighted regions where specific properties (e.g., hydrogen bond donor, hydrophobic character) would enhance or diminish biological activity, guiding the design of more potent inhibitors. mdpi.com

QSAR models rely on calculating various molecular descriptors that quantify the physicochemical properties of the molecules.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor | Symbol | Description |

|---|---|---|

| Partition Coefficient | LogP | Measures the lipophilicity of a compound. |

| Molar Refractivity | MR | Relates to the molar volume and polarizability of the molecule. |

| Hydration Energy | HE | The energy released when a mole of ions is dissolved in a large amount of water. |

| Polarizability | Pol | The ease with which the electron cloud can be distorted by an external electric field. |

| Molar Volume | MV | The volume occupied by one mole of the substance. |

These descriptors are frequently used to build QSAR models for various classes of compounds. researchgate.net

Polymorphism and Intermolecular Interactions (e.g., C–H…π and π…π interactions in related naphthoates)

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. nih.gov These different forms, or polymorphs, can have distinct physical properties, including solubility and stability. The arrangement of molecules in the crystal lattice, which defines the polymorph, is governed by a network of intermolecular interactions. nih.gov

In aromatic compounds like naphthoates, non-covalent interactions such as C–H…π and π…π stacking are particularly important. mdpi.comresearchgate.net

C–H…π Interactions: These occur when a carbon-hydrogen bond acts as a weak hydrogen bond donor, interacting with the electron-rich π system of an aromatic ring.

π…π Stacking: This involves the attractive, noncovalent interactions between aromatic rings.

Crystal structure analyses of related naphthoate compounds have provided detailed examples of these interactions. In morphine bis(1-naphthoate), extensive intramolecular and intermolecular C–H…π interactions are observed, which lead to a densely packed aromatic region within the crystal lattice. iucr.org Similarly, in cocrystals of 1-hydroxy-2-naphthoic acid, weak C–H…π interactions connect one-dimensional chains into a three-dimensional supramolecular network. mdpi.comresearchgate.net Hirshfeld surface analysis is a common computational tool used to visualize and quantify these varied intermolecular contacts within a crystal. researchgate.net

Table 4: Examples of Intermolecular Interactions in Naphthoate-Containing Crystals

| Compound | Interaction Type | Interacting Fragments | Distance (Å) |

|---|---|---|---|

| 1-hydroxy-2-naphthoic acid cocrystal | C–H…π | C17–H17 and centroid of naphthalene (B1677914) ring | 3.81 |

| 1-hydroxy-2-naphthoic acid cocrystal | π–π stacking | Parallel naphthalene rings | 3.247 |

Data sourced from single-crystal X-ray diffraction studies. mdpi.com

These studies underscore the critical role that subtle intermolecular forces play in the solid-state structures of naphthoate derivatives, a principle that directly applies to the potential polymorphic behavior of this compound.

Advanced Applications in Materials Science and Supramolecular Chemistry

Incorporation of Naphthoate Moieties into Crown Ethers and Macrocycles

The unique geometry and electronic properties of the naphthalene (B1677914) unit make it an attractive component for the construction of macrocyclic and supramolecular assemblies like crown ethers. The incorporation of naphthoate moieties can pre-organize the macrocycle, influence its binding selectivity for guest ions or molecules, and introduce spectroscopic handles for sensing applications. Methyl 5-hydroxy-1-naphthoate serves as a key precursor in the synthesis of such functional macrocycles.

A notable synthetic strategy involves the reaction of this compound with appropriately functionalized linker molecules. In one approach, two equivalents of this compound are reacted with a ditosylate compound, such as a tetraethylene glycol ditosylate, to form a larger, open-chain diester. researchgate.net This resulting trinaphthyl-based diester can then undergo further reactions, such as hydrolysis followed by cyclization, to yield novel crown ethers or other macrocyclic structures. researchgate.net The synthesis of these complex molecules is often a multi-step process requiring careful control of reaction conditions to achieve the desired macrocyclization rather than polymerization. iipseries.orgmdpi.com

The resulting naphthalene-based crown ethers exhibit unique structural features. X-ray diffraction studies have revealed that naphthalene units can be linked by polyether bridges to form large cavities capable of encapsulating guest molecules. sioc-journal.cn For instance, a dinaphtho mcgill.cacrown-8 macrocycle was shown to form a central cavity with dimensions suitable for complexing paraquat (B189505) derivatives, a phenomenon confirmed by ¹H NMR spectroscopy. sioc-journal.cn The inclusion of the naphthoate group, as derived from this compound, can impart specific electronic characteristics to the crown ether, potentially enhancing its binding affinity and selectivity for electron-deficient guest species through π-π stacking interactions. beilstein-journals.org

| Precursor | Reagent | Product Type | Potential Application | Reference |

| This compound | Tetraethylene glycol ditosylate | Trinaphthyl-based diester (crown ether precursor) | Component for rotaxanes | researchgate.net |

| Functionalized Catechol | n-Ethyleneglycol-ditosylate | Benzo-crown ether | Ion sensing, phase transfer catalysis | iipseries.org |

| 1,2-bis(bromomethyl)benzene | Hydroxyl benzaldehydes | Bis-benzo-15-crown-5 ether | Biological and pharmacological studies | mdpi.com |

| Naphthalene diimide (NDI) precursor | Ditosylate linkers | NDI-containing crown ethers | Redox-switchable molecular machines | beilstein-journals.org |

Photochromic and Photophysical Investigations of Naphthoate-Containing Systems

The naphthalene scaffold is inherently fluorescent, and its derivatives are widely studied for their photophysical properties. The electronic characteristics of the naphthoate moiety, influenced by substituents on the naphthalene ring, play a crucial role in determining the absorption and emission behavior of materials containing it. Systems incorporating the this compound unit are investigated for applications ranging from fluorescent sensors to components of photochromic materials.

Naphthoate derivatives exhibit interesting photophysical phenomena, including solvatochromism, where the color of their emission changes with the polarity of the solvent. beilstein-journals.org This effect arises from a change in the dipole moment of the molecule upon excitation to the singlet state, leading to solvent relaxation around the excited molecule and a red-shifting of the emission in more polar solvents. beilstein-journals.orgmdpi.com Furthermore, the presence of hydroxyl groups, as in this compound, can lead to excited-state intramolecular proton transfer (ESIPT), a process that can result in a large Stokes shift and dual fluorescence, making these compounds suitable as fluorescent probes.

In the realm of photochromic materials, naphthols are key starting materials for the synthesis of naphthopyrans. Naphthopyrans are a class of photochromic compounds that undergo a reversible, light-induced ring-opening reaction to form a colored, open-ring merocyanine (B1260669) isomer. mdpi.comcaltech.edu The electronic and steric properties of substituents on the naphthopyran framework dictate the color of the photogenerated merocyanine and the rate at which it fades back to the colorless closed form. This compound can be used to synthesize functionalized naphthopyrans where the ester group at the 1-position and the hydroxyl group at the 5-position (or its derivatives) can modulate these photochromic properties. caltech.edu For instance, the ester group's electron-withdrawing nature can influence the energy levels of the molecular orbitals involved in the photochromic transition.

| Naphthoate System | Photophysical Property/Phenomenon | Observation | Potential Application | Reference |

| 3-Arylnaphtho[1,2-b]quinolizinium derivatives | Fluorosolvatochromism | Emission red-shifts with increasing solvent polarity due to a charge shift in the excited state. | Polarity sensors | beilstein-journals.org |

| Cellulose Naphthoate | Fluorescence | Exhibits fluorescence with an emission peak at 438 nm, differing from the parent naphthoic acid. | Fluorescent coatings, sensors, packaging | acs.org |

| 1,4-Dihydroxy-2-naphthoic acid derivatives | Photosensitization | Acts as a photosensitizer for photoinitiators like Omnirad 184, enabling polymerization with near-UV light. | Photopolymerization, 3D printing | researchgate.net |

| Naphthopyran derivatives | Photochromism | Reversible ring-opening to a colored merocyanine dye upon UV irradiation. | Smart windows, ophthalmic lenses, optical switches | caltech.edu |

Development of Mechanoresponsive Polymers with Naphthoate Units

Mechanoresponsive polymers are "smart" materials that change their properties, such as color or fluorescence, in response to mechanical stress. This function is typically imparted by incorporating molecular units known as mechanophores into the polymer structure. rsc.org Naphthopyrans, which can be synthesized from naphthol precursors like this compound, are a prominent class of mechanophores. caltech.edu

When a polymer containing a naphthopyran unit is stretched or subjected to mechanical force, the energy can be channeled to the mechanophore, inducing the same ring-opening reaction that is triggered by UV light. caltech.edu This process, known as mechanochromism, results in a visible color change, providing a direct visual indication of stress or strain within the material. The regiochemistry of how the polymer chains are attached to the naphthopyran unit is critical for its mechanochemical activity. Studies have shown that for the force to be effectively transmitted to the scissile bond within the mechanophore, the polymer attachment points must be properly aligned with the direction of the applied force. caltech.eduillinois.edu

The versatility of the naphthopyran framework allows for the tuning of its mechanochromic response. By altering the substituents on the naphthyl portion of the molecule, which can be achieved during the synthesis from precursors like this compound, researchers can control the color of the activated mechanophore and its thermal fading kinetics. caltech.edu This tunability enables the creation of materials with tailored stress-sensing capabilities, multicolor responses, and complex stimuli-responsive behaviors for applications in damage detection, stress sensing, and secure materials. caltech.edursc.org The development of such polymers relies on synthetic strategies that covalently integrate these naphthoate-derived mechanophores into polymer backbones or crosslinked networks. illinois.edu

| Mechanophore Type | Polymer Matrix | Mechanical Response | Research Finding | Reference |

| Naphthopyran | Silicone Elastomers (PDMS) | Color change (mechanochromism) under tension. | The color and fading kinetics of the response are highly tunable by modifying substituents on the naphthopyran. | caltech.edu |

| Naphthopyran (Regioisomers) | Crosslinked Polymer Matrix | Varied sensitivity to force. | The alignment between the applied force and the scissile bond is crucial for mechanochemical activation. | illinois.edu |

| Dioxetane | Polymer Chains | Light generation (mechanoluminescence) via HIFU. | Demonstrates the remote generation of light using focused ultrasound as a force trigger. | illinois.edu |

| Coordination Complexes (e.g., Cu(I)) | Poly(methyl acrylate) | Luminescence change. | Metal-ligand bonds can be reversibly broken and formed, offering a tunable mechanoresponsive tool. | rsc.org |

Analytical and Spectroscopic Methodologies in Naphthoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Methyl 5-hydroxy-1-naphthoate. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. nih.govrsc.org

Two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and COSY (Correlation Spectroscopy), are often employed to establish through-bond proximity relationships between atoms. nih.gov These techniques are crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms within the molecule.

Expected ¹H and ¹³C NMR Data for this compound: (Note: These are estimated values based on similar compounds and general NMR principles. Actual experimental values may vary.)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| -OCH₃ | ~3.9 (s, 3H) | ~52 |

| Aromatic CHs | 7.0 - 8.2 (m, 6H) | 110 - 135 |

| C=O | - | ~168 |

| C-OH | - | ~155 |

| Quaternary Carbons | - | 120 - 140 |

| -OH | Variable, broad singlet | - |

Mass Spectrometry (MS) for Identification and Metabolite Profiling

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. pharmacognosy.us For this compound, its molecular formula is C₁₂H₁₀O₃, which corresponds to a monoisotopic mass of approximately 202.06 g/mol . sigmaaldrich.comnih.gov High-Resolution Mass Spectrometry (HRMS) can confirm this molecular formula with high accuracy, typically within a few parts per million (ppm).

In a mass spectrometer, the molecule is ionized, often forming a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The mass-to-charge ratio (m/z) of this ion is measured, providing the molecular weight. The molecule can also fragment into smaller, charged pieces. The pattern of these fragments, known as the fragmentation pattern, is unique to the molecule's structure and can be used for identification. msu.edu

MS is also instrumental in metabolite profiling. For example, when studying the metabolism of related naphthalene (B1677914) compounds in biological systems, such as microbial transformations, GC-MS (Gas Chromatography-Mass Spectrometry) or LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify metabolites. oup.comresearchgate.net For instance, studies on the degradation of phenanthrene (B1679779) have identified 2-hydroxy-1-naphthoic acid as a metabolite, which can be detected as its methyl ester derivative by GC-MS. oup.com

Key Mass Spectrometry Data for this compound:

| Parameter | Value | Technique |

| Molecular Formula | C₁₂H₁₀O₃ | - |

| Molecular Weight | 202.21 g/mol | Calculated |

| Monoisotopic Mass | 202.062994 Da | HRMS (Expected) |

| Common Adducts | [M+H]⁺, [M+Na]⁺ | ESI-MS |

Chromatography Techniques (HPLC, TLC, Column Chromatography) for Separation and Purification

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or natural extracts. rsc.org These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique. For compounds like this compound, a common method involves using a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape. sielc.com Purity assessment is typically carried out using a UV detector.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary separation analysis. prepchem.comgoogle.com For naphthoate derivatives, silica (B1680970) gel plates are commonly used as the stationary phase, with a mobile phase (eluent) typically composed of a mixture of ethyl acetate (B1210297) and a less polar solvent like hexane (B92381) or heptane. rsc.org The separated spots can be visualized under UV light.

Column Chromatography: For larger-scale purification, column chromatography is the method of choice. nih.govyoutube.com A glass column is packed with a stationary phase, most commonly silica gel. The crude mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (eluent) is passed through the column. The components of the mixture travel down the column at different rates and are collected in separate fractions. For this compound, a typical eluent system would be a gradient of ethyl acetate in hexane. rsc.org

Typical Chromatographic Conditions for Naphthoate Separation:

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Application |

| HPLC | C18 (Reverse-Phase) | Acetonitrile/Water (with formic acid) sielc.com | Purity analysis, small-scale purification |

| TLC | Silica Gel | Ethyl Acetate/Hexane rsc.org | Reaction monitoring, fraction analysis |

| Column Chromatography | Silica Gel | Ethyl Acetate/Hexane gradient rsc.org | Preparative purification |

Q & A

Q. How can discrepancies in reported melting points or spectral data for this compound be addressed?

- Replicate synthesis and purification steps from literature protocols. Characterize the compound using multiple techniques (DSC for melting point, high-field NMR for purity). Publish detailed experimental conditions (e.g., heating rates, solvent traces) to aid reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.